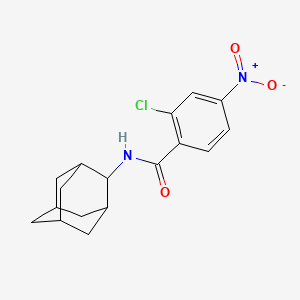

N-2-adamantyl-2-chloro-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2-adamantyl)-2-chloro-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2O3/c18-15-8-13(20(22)23)1-2-14(15)17(21)19-16-11-4-9-3-10(6-11)7-12(16)5-9/h1-2,8-12,16H,3-7H2,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRWHVEIFIABUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Observations:

Adamantyl vs. Morpholine-containing analogues (e.g., N-[4-Chloro-2-(4-morpholinyl)phenyl]-4-nitrobenzamide) exhibit increased polarity due to the oxygen-rich ring, which may enhance aqueous solubility relative to adamantyl derivatives .

In contrast, analogues like 4MNB (4-bromo-2-nitrophenyl) place substituents in positions that may alter electronic density distribution .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-2-adamantyl-2-chloro-4-nitrobenzamide with high purity?

- Methodology : The compound can be synthesized via nucleophilic acyl substitution between 2-adamantylamine and 2-chloro-4-nitrobenzoyl chloride. Optimize reaction conditions by using anhydrous dichloromethane as the solvent, triethylamine (1.5 eq) as a base, and a reaction temperature of 0–5°C to minimize side reactions like hydrolysis of the acyl chloride. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%) .

- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity via H/C NMR (e.g., adamantyl protons at δ 1.6–2.1 ppm and nitro group resonance at δ 8.2–8.4 ppm) .

Q. How can spectroscopic techniques differentiate this compound from structurally similar amides?

- Approach : Use a combination of:

- IR spectroscopy : Identify the nitro group (asymmetric stretching at ~1520 cm, symmetric at ~1350 cm) and amide carbonyl (C=O stretch at ~1650 cm).

- Mass spectrometry : High-resolution ESI-MS should show [M+H] with accurate mass matching the molecular formula (CHClNO). Fragmentation patterns (e.g., loss of NO or adamantyl groups) aid in structural confirmation .

- Contrast : Unlike simpler benzamides, the adamantyl moiety introduces steric shielding, altering NMR splitting patterns (e.g., broadened aromatic proton signals due to restricted rotation) .

Advanced Research Questions

Q. How do electronic effects of the nitro and chloro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Analysis : The meta -chloro and para -nitro groups create a strongly electron-deficient aromatic ring, directing NAS to the ortho position relative to the nitro group. Computational studies (e.g., DFT with B3LYP/6-31G*) can map electrostatic potential surfaces to predict reactive sites .

- Experimental validation : React with sodium methoxide (MeONa) in DMF at 80°C. Monitor reaction progress via TLC and characterize products (e.g., methoxy substitution at C-6) using F NMR (if fluorinated nucleophiles are used) or X-ray crystallography .

Q. What strategies resolve contradictions between computational predictions and experimental data for this compound’s stability under acidic conditions?

- Case study : DFT calculations (using M06-2X/cc-pVTZ) may predict hydrolysis of the amide bond under strong acid (e.g., HCl), but experimental data might show stability due to steric protection from the adamantyl group.

- Resolution : Perform controlled stability assays (e.g., 1M HCl, 25°C, 24h) with LC-MS monitoring. Use ab initio molecular dynamics (AIMD) simulations to account for solvation and steric effects, which static DFT models may overlook .

Q. How can the biological activity of this compound be rationalized in structure-activity relationship (SAR) studies?

- Methodology :

- In vitro assays : Test against kinase targets (e.g., EGFR, VEGFR) due to the nitro group’s electron-withdrawing properties enhancing binding to ATP pockets.

- SAR rationale : Compare with analogs lacking the adamantyl group; the bulky adamantane may improve membrane permeability (logP calculations) but reduce solubility. Use QSAR models incorporating polar surface area (PSA) and Hansch parameters .

- Data interpretation : Correlate IC values with computational docking scores (AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonding with nitro group) .

Methodological Resources

Q. What computational protocols are recommended for modeling the electronic structure of this compound?

- Protocol :

Geometry optimization : Use B3LYP/6-31G(d) for initial structure refinement.

Frequency analysis : Confirm absence of imaginary frequencies to ensure a true energy minimum.

TD-DFT : Predict UV-Vis spectra (CAM-B3LYP/def2-TZVP) and compare with experimental λ values (e.g., ~310 nm for nitro-aromatic transitions) .

Q. How to design a crystallization screen for obtaining high-quality single crystals of this compound?

- Strategy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.